molecular formula C6H12N2O3 B13811073 methyl (2R)-3-acetamido-2-aminopropanoate

methyl (2R)-3-acetamido-2-aminopropanoate

Cat. No.: B13811073
M. Wt: 160.17 g/mol
InChI Key: GZDWTUWAKZNUKA-RXMQYKEDSA-N
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Description

Methyl (2R)-3-acetamido-2-aminopropanoate is an organic compound with a molecular structure that includes an amino group, an acetamido group, and a methyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2R)-3-acetamido-2-aminopropanoate typically involves the esterification of the corresponding amino acid. One common method is the reaction of (2R)-3-acetamido-2-aminopropanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These could include the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of protective groups and selective deprotection steps can also be employed to enhance the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl (2R)-3-acetamido-2-aminopropanoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The acetamido group can be reduced to an amine.

    Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl).

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of primary amines.

    Substitution: Formation of (2R)-3-acetamido-2-aminopropanoic acid.

Scientific Research Applications

Methyl (2R)-3-acetamido-2-aminopropanoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of methyl (2R)-3-acetamido-2-aminopropanoate involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, participating in catalytic reactions that modify its structure. These interactions can influence various biochemical pathways, leading to specific biological effects.

Comparison with Similar Compounds

Methyl (2R)-3-acetamido-2-aminopropanoate can be compared with other similar compounds such as:

    Methyl (2S)-3-acetamido-2-aminopropanoate: The (S)-enantiomer of the compound, which may have different biological activity.

    Ethyl (2R)-3-acetamido-2-aminopropanoate: An ethyl ester analog with potentially different chemical properties.

    Methyl (2R)-3-amino-2-aminopropanoate: A compound lacking the acetamido group, which may affect its reactivity and applications.

Properties

Molecular Formula

C6H12N2O3

Molecular Weight

160.17 g/mol

IUPAC Name

methyl (2R)-3-acetamido-2-aminopropanoate

InChI

InChI=1S/C6H12N2O3/c1-4(9)8-3-5(7)6(10)11-2/h5H,3,7H2,1-2H3,(H,8,9)/t5-/m1/s1

InChI Key

GZDWTUWAKZNUKA-RXMQYKEDSA-N

Isomeric SMILES

CC(=O)NC[C@H](C(=O)OC)N

Canonical SMILES

CC(=O)NCC(C(=O)OC)N

Origin of Product

United States

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